molecular formula C11H19NO2 B573396 Tert-butyl hexa-1,5-dien-3-ylcarbamate CAS No. 175350-70-6

Tert-butyl hexa-1,5-dien-3-ylcarbamate

Cat. No.: B573396
CAS No.: 175350-70-6
M. Wt: 197.278
InChI Key: XBHZTCUXADCIBI-UHFFFAOYSA-N
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Description

Tert-butyl hexa-1,5-dien-3-ylcarbamate: is an organic compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol . It is characterized by the presence of a tert-butyl group, a hexa-1,5-diene moiety, and a carbamate functional group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl hexa-1,5-dien-3-ylcarbamate typically involves the reaction of hexa-1,5-diene with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the carbamate linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as distillation or recrystallization, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl hexa-1,5-dien-3-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .

Scientific Research Applications

Chemistry: Tert-butyl hexa-1,5-dien-3-ylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It may also serve as a model compound for investigating the metabolism and toxicity of carbamate-containing drugs .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl hexa-1,5-dien-3-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The pathways involved in these interactions depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Uniqueness: Tert-butyl hexa-1,5-dien-3-ylcarbamate is unique due to the combination of its tert-butyl group, hexa-1,5-diene moiety, and carbamate functional group. This unique structure imparts specific reactivity and properties that distinguish it from other similar compounds .

Biological Activity

Tert-butyl hexa-1,5-dien-3-ylcarbamate is a compound of significant interest in the fields of organic chemistry and biological research. Its unique structure, featuring a tert-butyl group and a hexa-1,5-diene moiety, allows for various chemical reactions and potential biological applications. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C11H19NO2C_{11}H_{19}NO_2 and is characterized by its carbamate functional group. The compound is synthesized through the reaction of hexa-1,5-diene with tert-butyl isocyanate, typically using Lewis acid catalysts to facilitate the reaction under controlled conditions .

The biological activity of this compound primarily stems from its ability to interact with enzymes and proteins through covalent bonding. The carbamate group can form bonds with nucleophilic sites on target proteins, leading to inhibition or modulation of enzymatic activity. This mechanism is crucial for understanding its potential as a therapeutic agent.

Enzyme Interaction

Research indicates that this compound can be employed to study enzyme-catalyzed reactions involving carbamates. Its structure allows it to serve as a model compound for investigating the metabolism and toxicity of carbamate-containing drugs.

Anticancer Potential

In studies exploring anticancer activities, compounds similar to this compound have shown promise in inducing apoptosis in cancer cell lines. For instance, derivatives that share structural features with this compound have demonstrated cytotoxicity against various tumor cells, suggesting that modifications to the carbamate structure could enhance its therapeutic efficacy .

Biocidal Activity

Compounds containing carbamate structures have also been investigated for their biocidal properties. Research indicates that certain derivatives can inhibit key enzymes in pathogens, such as chitin synthase in fungi, thereby suppressing fungal growth. This suggests that this compound may have applications in agricultural biocides or antifungal treatments .

Data Table: Summary of Biological Activities

Biological Activity Description References
Enzyme InteractionModulates enzyme activity via covalent bonding
Anticancer PotentialInduces apoptosis in cancer cell lines
Biocidal ActivityInhibits chitin synthase in fungi

Case Study 1: Anticancer Activity

A study explored the anticancer effects of a series of piperidine derivatives related to this compound. The results indicated enhanced cytotoxicity compared to standard treatments like bleomycin. The structural modifications allowed for better interaction with protein binding sites, highlighting the importance of molecular design in drug development .

Case Study 2: Enzyme Inhibition

Another investigation focused on the use of carbamate derivatives as enzyme inhibitors in microbial systems. The study found that specific modifications to the carbamate structure could significantly enhance inhibitory effects against target enzymes involved in pathogen survival .

Properties

IUPAC Name

tert-butyl N-hexa-1,5-dien-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-6-8-9(7-2)12-10(13)14-11(3,4)5/h6-7,9H,1-2,8H2,3-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHZTCUXADCIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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